molecular formula C15H19NO B14372523 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol CAS No. 89936-98-1

2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol

Cat. No.: B14372523
CAS No.: 89936-98-1
M. Wt: 229.32 g/mol
InChI Key: OSGPNBHKBFFQSP-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is a complex organic compound characterized by a bicyclic structure with an aminophenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high stereocontrol, yielding the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of flow chemistry and scalable reaction conditions, can be applied to produce this compound on a larger scale. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

89936-98-1

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C15H19NO/c1-10-8-12-9-11(10)6-7-15(12,17)13-4-2-3-5-14(13)16/h2-5,11-12,17H,1,6-9,16H2

InChI Key

OSGPNBHKBFFQSP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2CC1CCC2(C3=CC=CC=C3N)O

Origin of Product

United States

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